molecular formula C16H21NO6 B6280886 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 340732-80-1

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid

Cat. No.: B6280886
CAS No.: 340732-80-1
M. Wt: 323.34 g/mol
InChI Key: RNYKNTFFHHMGSB-LBPRGKRZSA-N
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Description

(2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid is a Boc-protected amino acid derivative featuring a methoxycarbonyl-substituted phenyl group at the β-position of the propanoic acid backbone. Its stereochemistry at the α-carbon (2S) is critical for biological recognition and synthetic applications. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amino group, while the methoxycarbonyl (COOCH₃) substituent on the phenyl ring enhances electrophilicity and provides a site for further chemical modifications.

Properties

CAS No.

340732-80-1

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

(2S)-3-(4-methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(13(18)19)9-10-5-7-11(8-6-10)14(20)22-4/h5-8,12H,9H2,1-4H3,(H,17,21)(H,18,19)/t12-/m0/s1

InChI Key

RNYKNTFFHHMGSB-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)OC)C(=O)O

Purity

95

Origin of Product

United States

Biological Activity

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid, often referred to as a derivative of phenylalanine, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C16H23NO6
  • Molecular Weight : 323.36 g/mol
  • IUPAC Name : (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid

The compound features a tert-butoxycarbonyl group, which is significant for its stability and solubility in biological systems.

The biological activity of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid is primarily attributed to its interactions with various cellular pathways:

  • Protein Interaction : The compound acts as a modulator for certain proteins involved in metabolic pathways. It has been shown to influence the activity of enzymes such as phosphatases, which play critical roles in signal transduction and cellular responses.
  • Antioxidant Properties : Preliminary studies indicate that this compound exhibits antioxidant activity, potentially reducing oxidative stress within cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
  • Anti-inflammatory Effects : Research has suggested that the compound may inhibit pro-inflammatory cytokines, thereby contributing to reduced inflammation in various biological models.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantReduces oxidative stress in vitro
Anti-inflammatoryInhibits cytokine production
Enzyme ModulationAffects phosphatase activity

Case Study 1: Antioxidant Activity

In a study conducted on human cell lines, (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid was administered at varying concentrations. The results demonstrated a significant reduction in markers of oxidative stress compared to control groups, indicating its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Effects

A model of acute inflammation was used to evaluate the compound's efficacy. Treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound may have therapeutic potential in managing inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis
The compound serves as an important intermediate in the synthesis of peptides. Its tert-butoxycarbonyl (Boc) group provides a protective mechanism for the amino group during peptide bond formation, which is critical for maintaining the integrity of the amino acid sequence. The methoxycarbonyl group enhances solubility and stability, making it suitable for various synthetic methodologies.

1.2 Drug Development
Research indicates that derivatives of this compound exhibit potential pharmacological activities. For instance, studies have shown that certain analogs can act as inhibitors of specific enzymes or receptors, contributing to their therapeutic profiles in treating diseases such as cancer and metabolic disorders .

Organic Synthesis

2.1 Building Block for Complex Molecules
The compound is utilized as a building block in organic synthesis due to its functional groups that can undergo further transformations. It can be converted into various derivatives through reactions such as esterification or amidation, allowing chemists to create more complex structures with desired biological activities .

2.2 Synthesis of Boronic Acid Derivatives
Recent studies have explored the use of this compound in synthesizing boronic acid derivatives, which are vital in medicinal chemistry for drug discovery and development. These derivatives can serve as key intermediates in the synthesis of biologically active compounds .

Case Studies

3.1 Case Study: Anticancer Activity
A notable case study investigated the anticancer properties of a derivative synthesized from (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(methoxycarbonyl)phenyl]propanoic acid. The study demonstrated that this derivative exhibited cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development .

3.2 Case Study: Enzyme Inhibition
Another research project focused on the enzyme inhibition capabilities of compounds derived from this structure. The findings revealed that certain derivatives could effectively inhibit enzymes involved in metabolic pathways, providing insights into their potential therapeutic applications.

Comparison with Similar Compounds

Fluorophenyl Analogues

Example: (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid ()

  • Structural Differences : Replaces the methoxycarbonyl group with a 4-fluorophenyl group.
  • Physicochemical Impact: Electron Effects: Fluorine’s electronegativity reduces electron density on the phenyl ring, increasing the acidity of the propanoic acid (lower pKa) compared to the methoxycarbonyl analogue . Synthetic Routes: Similar Boc protection and coupling strategies (e.g., DCC/DMAP), but purification often requires HPLC due to polar intermediates .
  • Biological Relevance : Fluorine’s small size and lipophilicity enhance blood-brain barrier penetration, making fluorophenyl analogues candidates for CNS-targeted drugs .

Nitro- and Iodo-Substituted Analogues

Example: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate ()

  • Structural Differences: Features nitro (-NO₂) and iodo (-I) groups on the phenyl ring.
  • Physicochemical Impact :
    • Reactivity : Nitro groups enable nucleophilic aromatic substitution, while iodine allows radiohalogenation (e.g., in 18F-labeling) .
    • Stability : Nitro groups may reduce stability under reducing conditions but offer pathways to amines for further derivatization .

Stannyl and Isotopic Labeling Analogues

Example : Boc2-2-(SnMe₃)Tyr(Boc)-OEt ()

  • Structural Differences : Incorporates trimethylstannyl (-SnMe₃) groups for isotopic labeling.
  • Physicochemical Impact: Stability: Stannyl groups are air-sensitive but critical for 18F/125I isotopic exchange in radiotheranostics . Synthetic Complexity: Requires stringent anhydrous conditions, unlike the methoxycarbonyl analogue .
  • Applications : Primarily used in PET imaging, whereas the methoxycarbonyl group may serve as a hydrolyzable prodrug motif .

Heterocyclic Analogues

Example: (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-(4-methoxypyridin-3-yl)propanoic acid ()

  • Structural Differences : Replaces phenyl with a 4-methoxypyridin-3-yl group.
  • Physicochemical Impact: Electronic Properties: Pyridine’s nitrogen enables hydrogen bonding and π-π stacking, altering solubility and target binding . Acidity: The methoxy group donates electrons, raising the propanoic acid’s pKa compared to the electron-withdrawing methoxycarbonyl group .
  • Biological Relevance : Enhanced interaction with enzymes or receptors via heterocyclic recognition motifs .

Aminoethyloxy-Substituted Analogues

Example: (2S)-2-{[(tert-Butoxy)carbonyl]amino}-3-{4-[2-(dimethylamino)ethoxy]phenyl}propanoic acid ()

  • Structural Differences: Substitutes methoxycarbonyl with a dimethylaminoethyloxy group.
  • Physicochemical Impact :
    • Solubility : The tertiary amine increases water solubility (logP ~1.14 vs. ~2.0 for methoxycarbonyl) .
    • Stability : Protonation at physiological pH enhances stability in acidic environments .
  • Applications : Suitable for ionizable prodrugs or targeted delivery systems .

Comparative Data Table

Property/Compound Target Compound Fluorophenyl Analogue Stannyl Analogue Heterocyclic Analogue
Molecular Formula C₁₆H₂₁NO₆ C₁₄H₁₇FNO₄ C₂₉H₄₇NO₉Sn C₁₄H₂₀N₂O₅
Molecular Weight (g/mol) 323.34 283.29 672.40 296.32
Key Functional Group COOCH₃ F SnMe₃ Pyridine
Aqueous Solubility Moderate Low Very Low Moderate
pKa (Propanoic Acid) ~3.5 ~2.8 ~4.2 ~3.9
Synthetic Complexity Intermediate Low High Intermediate

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